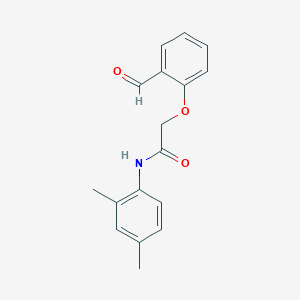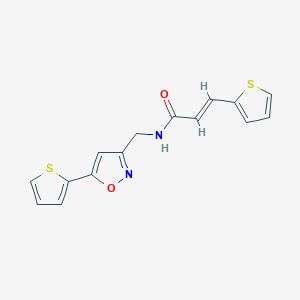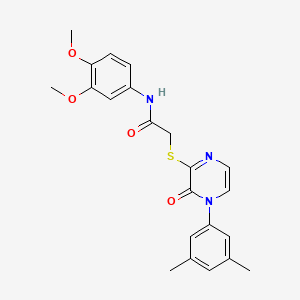![molecular formula C15H14FN5O3 B2373244 N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899971-65-4](/img/structure/B2373244.png)
N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C15H14FN5O3 and its molecular weight is 331.307. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antitumor Activities
- A study by Al-Sanea et al. (2020) explored the synthesis of various aryloxy groups attached to the pyrimidine ring in acetamide derivatives, revealing significant anticancer activity against multiple cancer cell lines (Al-Sanea et al., 2020).
- El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, finding that certain compounds, specifically N-(2-chlorophenyl) acetamide derivative, showed potent antitumor activity against the human breast adenocarcinoma cell line MCF7 (El-Morsy, El-Sayed, & Abulkhair, 2017).
Neuroinflammation and Imaging Applications
- Damont et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines for potential binding with the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This series included fluoroalkyl- and fluoroalkynyl-analogues, which showed promise as in vivo PET-radiotracers in neuroinflammation (Damont et al., 2015).
Radiopharmaceuticals and PET Imaging
- F. Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET. This study highlighted the use of acetamide derivatives in the development of novel radioligands for PET imaging, which are vital in neuroimaging and cancer diagnostics (Dollé et al., 2008).
Synthesis and Characterization
- Sunder and Maleraju (2013) synthesized several derivatives of acetamide and assessed them for anti-inflammatory activity, demonstrating the compound's versatility in synthesizing derivatives for various biological activities (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3/c16-10-1-3-11(4-2-10)19-13(23)8-20-9-17-14-12(15(20)24)7-18-21(14)5-6-22/h1-4,7,9,22H,5-6,8H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAJGQSXRPCVFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2373162.png)
![Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2373166.png)
![N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2373169.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2373170.png)


![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2373177.png)


![methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2373180.png)

![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2373182.png)
